molecular formula C20H14IN3O B2809283 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide CAS No. 429650-63-5

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide

Cat. No. B2809283
M. Wt: 439.256
InChI Key: CKKZPUNTJXGVHV-UHFFFAOYSA-N
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Description

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is complex due to the presence of the imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various chemical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,5-a]pyridine Architecture and Stability

Research demonstrates that the imidazo[1,5-a]pyridine skeleton, closely related to N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized for their potential applications in various chemical reactions (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Organic Synthesis Applications

Imidazo[1,5-a]pyridine carbenes have been utilized in organic synthesis, such as in the facile three-component reactions with aldehydes and DMAD or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, producing various derivates that are not easily accessible by other methods. This underscores the compound's significance in the development of novel synthetic pathways (Pan, Li, Yan, Xing, & Cheng, 2010).

Catalysis and Chemical Transformations

The use of abnormal N-heterocyclic carbenes derived from imidazo[1,2-a]pyridines has been explored in catalysis, specifically in palladium complexes for Cu-free and amine-free Sonogashira coupling reactions in air. These findings highlight the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (John, Modak, Madasu, Katari, & Ghosh, 2013).

Pharmacological Applications

While focusing on non-pharmacological aspects, it's worth mentioning that imidazo[1,2-a]pyridine derivatives have seen extensive study for their pharmacological properties, including acting as enzyme inhibitors, receptor ligands, and anti-infectious agents. This wide range of biological activities underpins the chemical versatility and potential of imidazo[1,2-a]pyridine derivatives for further exploration in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Future Directions

The future directions for “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of applications of imidazo[1,2-a]pyridines . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZPUNTJXGVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide

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